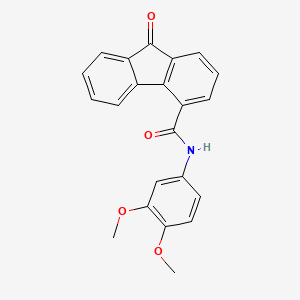

N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-9-oxofluorene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-26-18-11-10-13(12-19(18)27-2)23-22(25)17-9-5-8-16-20(17)14-6-3-4-7-15(14)21(16)24/h3-12H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAUFYXRRITBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364075 | |

| Record name | ST4094605 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5816-33-1 | |

| Record name | ST4094605 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the fluorene backbone, followed by the introduction of the carboxamide group and the 3,4-dimethoxyphenyl moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Organic Synthesis

N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide serves as a key intermediate in the synthesis of various organic compounds. Its structure allows for the formation of derivatives that are useful in the development of new materials and pharmaceuticals.

Key Points:

- Used in the synthesis of fluorenone derivatives.

- Acts as a precursor for the creation of fluorescent dyes and organic semiconductors.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structural similarity to other biologically active compounds suggests possible interactions with biological targets.

Case Studies:

- Research has indicated that derivatives of this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells.

- Studies have explored its role as an inhibitor in various enzymatic pathways relevant to disease mechanisms.

Materials Science

The compound's photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Applications:

- Utilized in the development of high-performance OLED materials due to its ability to emit light efficiently.

- Investigated for use in organic photovoltaic cells, contributing to advancements in solar energy technology.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biochemical pathways being modulated. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs in two key aspects:

Substituent Linkage : The 3,4-dimethoxyphenyl group is directly attached via the amide nitrogen, contrasting with ethylamine-linked substituents (e.g., Rip-B) or hydroxyalkyl chains (e.g., compounds 1, 4, 5 in ).

Table 1: Structural Comparison of Selected Fluorene Carboxamides

*Theoretical values based on molecular formula $ \text{C}{23}\text{H}{19}\text{NO}_4 $.

Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data Comparison

| Compound Name | Melting Point (°C) | $ ^1\text{H-NMR} $ (Key Signals) | GC-MS Fragments (% Relative Intensity) |

|---|---|---|---|

| N-(3,4-Dimethoxyphenyl)-9-oxo-fluorene-4-carboxamide* | ~180–190 (predicted) | δ 7.85–7.30 (m, ArH), δ 6.6–6.8 (br s, NH), δ 3.8–3.9 (s, OCH$_3$) | Predicted: M$^+$ 373 (low intensity) |

| N-(2-Hydroxyethyl)-9-oxo-fluorene-4-carboxamide (1) | 170–172 | δ 7.85–7.30 (m, ArH), δ 3.94 (t, CH$_2$OH) | 267 (M$^+$, 12%), 207 (100%) |

| N-(4-Hydroxybutyl)-9-oxo-fluorene-4-carboxamide (4) | 134–136 | δ 7.85–7.31 (m, ArH), δ 3.77 (t, CH$_2$OH) | Not reported |

| N-[2-(4-Morpholinyl)ethyl]-9-oxo-fluorene-4-carboxamide (9) | 198–200 | δ 7.83–7.26 (m, ArH), δ 3.68 (m, morpholine O(CH$2$)$2$) | 207 (12%), 179 (23%), 151 (38%), 100 (100%) |

*Predicted based on analogs; methoxy signals align with Rip-B () and biphenyl derivatives ().

Biological Activity

N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorene backbone and a carboxamide group attached to a 3,4-dimethoxyphenyl moiety . Its molecular formula is with a molecular weight of approximately 359.38 g/mol . The structural characteristics contribute to its diverse chemical reactivity and potential biological effects.

This compound operates primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects including:

- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through caspase activation pathways .

- Inhibition of Tubulin Polymerization : Some analogs have demonstrated the ability to inhibit tubulin polymerization, suggesting a potential mechanism for anticancer activity .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. For instance, in a study evaluating various analogs, it was found that certain derivatives had EC50 values as low as 0.15–0.29 µM against several cancer cell lines (T47D, HCT116, and SNU398), indicating potent activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural features may contribute to the modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the fluorene ring can significantly impact biological activity. For example:

- Substitutions at the 7-position led to compounds with enhanced activity compared to the original lead compound.

- The introduction of different functional groups has been shown to alter potency and mechanism of action significantly .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- High-throughput Screening : A screening assay identified this compound as an apoptosis inducer among a series of N-aryl-9-oxo-9H-fluorene carboxamides .

- In Vitro Studies : In vitro tests demonstrated its effectiveness against various cancer cell lines, supporting its potential use in cancer therapy.

- Mechanistic Insights : Further mechanistic studies revealed that certain derivatives could affect cell cycle progression and promote apoptotic signaling pathways.

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are available for N-(3,4-dimethoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 9-oxo-9H-fluorene-4-carboxylic acid with 3,4-dimethoxyaniline. A common method uses carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres . Key parameters include:

- Temperature : Room temperature to 40°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane yields >75% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR Spectroscopy : - and -NMR identify aromatic protons (δ 7.2–8.5 ppm), ketone (C=O at ~190 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 400.1542).

- X-ray Crystallography : Resolves planarity of the fluorene backbone and substituent orientations .

Q. What are the primary physicochemical properties influencing experimental design?

Key properties include:

- Solubility : Limited in water; dissolves in DMSO, DMF, or chloroform.

- Stability : Sensitive to prolonged UV exposure; store in amber vials at -20°C.

- LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies in bioactivity (e.g., antiviral vs. immunomodulatory effects) may arise from:

- Assay Variability : Standardize cell lines (e.g., Vero for HSV-2) and control for serum concentration .

- Structural Analogues : Compare substituent effects (e.g., nitro vs. methoxy groups) on target binding .

- Purity Validation : Use HPLC (≥95% purity) to exclude batch-specific impurities .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

- Docking Studies : Model interactions with HSV-2 thymidine kinase or cyclooxygenase-2 (COX-2) using AutoDock Vina. Focus on the carboxamide’s hydrogen-bonding with catalytic residues .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants of methoxy groups) with IC values from kinase assays .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Measure values via Lineweaver-Burk plots using purified enzymes (e.g., COX-2).

- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to assess conformational shifts .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target validation .

Q. How does conformational flexibility impact its biological activity?

- Dynamic NMR : Track rotational barriers of the 3,4-dimethoxyphenyl group in DMSO-d to assess steric effects on target binding .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to identify stable binding poses in lipid bilayers or protein pockets .

Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

- Protecting Groups : Temporarily protect the ketone moiety with ethylene glycol to prevent nucleophilic attack during coupling .

- Catalyst Screening : Test alternatives to DMAP (e.g., HOAt) to reduce racemization in chiral intermediates .

Q. How can bioactivity be enhanced through structural modifications?

- Substituent Screening : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., -CF) to improve target affinity .

- Prodrug Design : Introduce ester linkages to enhance solubility and controlled release in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.